Deoxy Risedronic Acid

Descripción

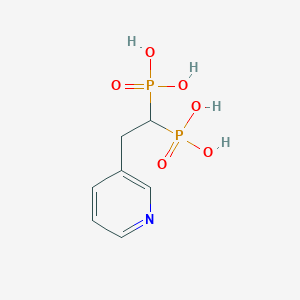

Structure

3D Structure

Propiedades

IUPAC Name |

(1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)4-6-2-1-3-8-5-6/h1-3,5,7H,4H2,(H2,9,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMOFWIRXNQJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226653 | |

| Record name | Deoxy risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75755-10-1 | |

| Record name | Deoxy risedronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075755101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxy risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXY RISEDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU59Z0XVL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Deoxy Risedronic Acid?

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Deoxy Risedronic Acid, a significant related compound of the bisphosphonate drug Risedronic Acid. It details the chemical structure, physicochemical properties, and plausible synthetic pathways, offering valuable insights for professionals in pharmaceutical research and development.

Introduction

This compound, also known as Risedronate Related Compound C, is the deoxy analogue of Risedronic Acid, a potent bisphosphonate used for the treatment of osteoporosis and other bone-related diseases.[1][2][3] As a process-related impurity and potential metabolite, the characterization and synthesis of this compound are critical for the quality control and regulatory compliance of Risedronate drug products.[1][4] This guide delineates its chemical identity and provides a technical framework for its synthesis and analysis.

Chemical Structure and Physicochemical Properties

This compound is structurally distinct from its parent compound, Risedronic Acid, by the absence of a hydroxyl group at the C1 position of the ethylidenebis(phosphonic acid) backbone. Its chemical identifiers and computed physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | [5] |

| Synonyms | (2-(Pyridin-3-yl)ethylidene)bis(phosphonic acid), Risedronate Related Compound C | [1][5] |

| CAS Number | 75755-10-1 | [2][5] |

| Molecular Formula | C₇H₁₁NO₆P₂ | [1][5][6] |

| Molecular Weight | 267.11 g/mol | [1][5][6] |

| SMILES | C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O | [5] |

| InChIKey | KZMOFWIRXNQJET-UHFFFAOYSA-N | [1][5] |

| Stereochemistry | Achiral | [1][6] |

| XLogP3-AA (Computed) | -2.4 | [5] |

| Polar Surface Area (Computed) | 128 Ų | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is intrinsically linked to the manufacturing process of Risedronic Acid. It can arise as a side-product when reaction conditions favor the reduction or absence of hydroxylation at the geminal bisphosphonate carbon. A general method for synthesizing bisphosphonates involves the reaction of a carboxylic acid with phosphorous acid and a phosphorus halide.

The synthesis of Risedronic Acid typically involves the reaction of 3-pyridylacetic acid with phosphorous acid and a reagent like phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) in a suitable solvent.[7][8][9] The reaction proceeds through the formation of a geminal bisphosphonate structure on the carbon adjacent to the pyridine ring. The formation of the 1-hydroxy group is a key step in producing Risedronic Acid. This compound can be formed if this hydroxylation step is incomplete or bypassed.

The following protocol is a representative method adapted from patent literature for the synthesis of Risedronic Acid, which can be modified to optimize for or analyze the formation of this compound.[7][8]

Materials:

-

3-Pyridine acetic acid

-

Phosphorous acid (H₃PO₃)

-

Phosphorus trichloride (PCl₃)

-

Acetonitrile (solvent)

-

Demineralized water

-

Methanol

Procedure:

-

Reaction Setup: A reactor is charged with 3-pyridine acetic acid (1.0 eq) and acetonitrile (10 volumes). To this suspension, phosphorous acid (1.2-1.5 eq) is added.

-

Reagent Addition: The mixture is heated to reflux (approximately 70-75°C). Phosphorus trichloride (2.0-2.5 eq) is then added slowly to the refluxing mixture over a period of 1-2 hours, maintaining the temperature.

-

Reaction: The reaction mass is maintained at reflux for an additional 4-6 hours. The progress of the reaction can be monitored by HPLC to observe the consumption of starting material and the formation of Risedronic Acid and related compounds.

-

Work-up and Hydrolysis: After the reaction is complete, the solvent (acetonitrile) is distilled off completely under vacuum. Demineralized water is then carefully added to the reaction mass.

-

Precipitation and Isolation: The aqueous mixture is heated to reflux (approx. 85-95°C) for 4-6 hours to ensure complete hydrolysis of intermediates. The solution is then cooled to 0-5°C and stirred for 2-3 hours to facilitate precipitation.

-

Purification: The precipitated solid is filtered and washed with cold demineralized water and then with methanol. The resulting product is a mixture containing primarily Risedronic Acid, which can be further purified. This compound, if present, can be identified and quantified using a validated HPLC method against a reference standard.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for Risedronic Acid, indicating the point at which this compound may be formed.

Caption: Synthetic workflow for Risedronic Acid and the formation of this compound.

Biological Context and Mechanism of Action

While this compound is primarily studied as an impurity, understanding the biological activity of the parent drug, Risedronic Acid, provides essential context. Risedronic Acid is a third-generation bisphosphonate that inhibits bone resorption.[10][11]

Its mechanism of action involves the inhibition of the farnesyl pyrophosphate synthase (FPPS) enzyme within the mevalonate pathway in osteoclasts.[12][13] This inhibition disrupts the prenylation of small GTPase signaling proteins, which are crucial for osteoclast morphology and function, ultimately leading to osteoclast apoptosis and a reduction in bone breakdown.[13][14] The presence of impurities like this compound must be controlled as they could potentially interact with biological targets or affect the overall safety and efficacy profile of the final drug product.

The diagram below illustrates the inhibitory action of bisphosphonates on the mevalonate pathway.

Caption: Inhibition of the mevalonate pathway in osteoclasts by Risedronic Acid.

References

- 1. GSRS [precision.fda.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 75755-10-1 - Coompo [coompo.com]

- 4. veeprho.com [veeprho.com]

- 5. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. WO2008152518A2 - Process for the preparation of risedronic acid or risedronate sodium - Google Patents [patents.google.com]

- 8. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Risedronic acid - Wikipedia [en.wikipedia.org]

- 11. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]

- 14. veeprho.com [veeprho.com]

An In-depth Technical Guide to the Chemical Differences Between Deoxy Risedronic Acid and Risedronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risedronic acid is a potent nitrogen-containing bisphosphonate widely utilized in the treatment of osteoporosis and other bone-related disorders. Its efficacy is intrinsically linked to its chemical structure, particularly the presence of a hydroxyl group at the R1 position. This technical guide provides a comprehensive examination of the chemical distinctions between risedronic acid and its analogue, deoxy risedronic acid (also known as Risedronate Related Compound C). Through a detailed comparison of their chemical properties, synthesis, and biological activities, this document aims to furnish researchers and drug development professionals with a thorough understanding of the structure-activity relationship and the critical role of the hydroxyl group in the therapeutic action of risedronate.

Introduction

Bisphosphonates are a class of drugs that are effective in preventing bone loss.[1] Risedronic acid is a third-generation bisphosphonate that is used to treat osteoporosis and Paget's disease.[2][3] Its chemical structure, [1-hydroxy-2-(3-pyridinyl)ethylidene]bis(phosphonic acid), is central to its mechanism of action, which involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an essential enzyme in the mevalonate pathway of osteoclasts.[4] This inhibition ultimately leads to osteoclast apoptosis and a reduction in bone resorption.

A key feature of the risedronic acid molecule is the hydroxyl group attached to the carbon atom of the P-C-P backbone. To understand the significance of this functional group, a comparative analysis with its deoxy analogue, this compound, is crucial. This compound, or (2-(pyridin-3-yl)ethylidene)bis(phosphonic acid), lacks this critical hydroxyl group. This guide will delve into the fundamental chemical differences between these two molecules, exploring their synthesis, physicochemical properties, and the resulting impact on their biological activity.

Chemical Structure and Properties

The primary chemical distinction between risedronic acid and this compound lies in the presence or absence of a hydroxyl group on the ethylidene backbone. This seemingly minor structural alteration has significant implications for the molecule's physicochemical properties.

| Property | Risedronic Acid | This compound (Risedronate Related Compound C) |

| Chemical Formula | C7H11NO7P2 | C7H11NO6P2 |

| Molecular Weight | 283.11 g/mol | 267.11 g/mol [5] |

| IUPAC Name | (1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid[6] | (1-phosphono-2-pyridin-3-ylethyl)phosphonic acid[5] |

| CAS Number | 105462-24-6[6] | 75755-10-1[5] |

The absence of the hydroxyl group in this compound reduces its molecular weight and polarity. This difference is expected to influence properties such as solubility, lipophilicity, and crystal packing. While specific experimental data for this compound is scarce, the hydroxyl group in risedronic acid is known to contribute to its high affinity for hydroxyapatite, the mineral component of bone.[1]

Synthesis

The synthesis of risedronic acid is well-documented in numerous patents and scientific publications. A common method involves the reaction of 3-pyridylacetic acid with phosphorous acid and a phosphorus halide, such as phosphorus trichloride or phosphorus oxychloride, in a suitable solvent.[7][8]

Experimental Protocol: Synthesis of Risedronic Acid

A representative synthesis of risedronic acid is as follows:

-

Reaction Setup: A mixture of 3-pyridylacetic acid and phosphorous acid is prepared in a suitable solvent (e.g., methanesulfonic acid).

-

Phosphonylation: Phosphorus trichloride is slowly added to the mixture at a controlled temperature. The reaction mixture is then heated to drive the phosphonylation reaction to completion.

-

Hydrolysis: The reaction mixture is quenched with water and heated to hydrolyze the intermediate species.

-

Isolation: The pH of the solution is adjusted to precipitate risedronic acid, which is then isolated by filtration, washed, and dried.[8]

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not as readily available in the public domain, as it is primarily known as an impurity or a related compound of risedronic acid. However, a plausible synthetic route can be inferred from the synthesis of other desoxy bisphosphonates. The synthesis would likely start from a different precursor that lacks the potential for hydroxylation at the alpha-carbon. One possible approach could involve the reaction of 3-pyridylacetaldehyde with a source of the bisphosphonate moiety under conditions that do not introduce a hydroxyl group.

A study on α-halogenated analogues of risedronic acid also synthesized the "desoxy analogue" for comparative purposes.[9] While the specific details of the synthesis were not provided in the abstract, it confirms the feasibility of its preparation for research.

Comparative Biological Activity

The presence of the α-hydroxyl group in risedronic acid is crucial for its potent antiresorptive activity. This functional group enhances the molecule's affinity for bone mineral and its ability to inhibit the FPPS enzyme.

Mechanism of Action of Risedronic Acid

The therapeutic effect of risedronic acid is primarily due to its inhibition of FPPS in osteoclasts. This enzyme is a key component of the mevalonate pathway, which is responsible for the production of isoprenoid lipids. These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins, which are vital for osteoclast function and survival. By inhibiting FPPS, risedronic acid disrupts these processes, leading to osteoclast apoptosis and a decrease in bone resorption.[4]

Signaling Pathway of Risedronic Acid in Osteoclasts

Caption: Mechanism of Risedronic Acid action in osteoclasts.

Biological Activity of this compound

Research comparing risedronic acid with its desoxy analogue has demonstrated a significant reduction in biological activity in the absence of the hydroxyl group. A study by Ebetino et al. showed that the α-OH group enhances bone mineral affinity.[9] The desoxy analogues were found to be less potent inhibitors of FPPS compared to their hydroxylated counterparts.

This finding underscores the critical role of the hydroxyl group in the structure-activity relationship of risedronate and other nitrogen-containing bisphosphonates. The hydroxyl group likely participates in key interactions with both the hydroxyapatite matrix and the active site of the FPPS enzyme, thereby anchoring the drug and enhancing its inhibitory effect.

Experimental Workflows

The evaluation of the chemical and biological differences between risedronic acid and its deoxy analogue involves a series of well-defined experimental workflows.

Workflow for Comparative Analysis

Caption: Experimental workflow for comparing the two acids.

Conclusion

The chemical difference between risedronic acid and this compound, namely the presence or absence of a single hydroxyl group, has profound consequences for their biological activity. This functional group is a critical determinant of the high bone mineral affinity and potent FPPS inhibitory activity of risedronic acid. The significantly reduced activity of the deoxy analogue highlights the elegant structure-activity relationship that governs the therapeutic efficacy of this important class of drugs. For researchers and professionals in drug development, this comparative analysis underscores the importance of subtle structural modifications in optimizing the pharmacological profile of therapeutic agents. Future research could focus on further elucidating the precise molecular interactions of the hydroxyl group within the active site of FPPS to guide the design of next-generation bisphosphonates with improved efficacy and safety profiles.

References

- 1. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

- 2. Risedronic acid - Wikipedia [en.wikipedia.org]

- 3. Risedronate: a review of its pharmacological properties and clinical use in resorptive bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2008152518A2 - Process for the preparation of risedronic acid or risedronate sodium - Google Patents [patents.google.com]

- 8. WO2009034580A1 - Improved process for the preparation of risedronate sodium hemipentahydrate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Synthesis Pathway of Deoxy Risedronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxy Risedronic Acid, identified chemically as [2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonic acid), is a known impurity of the bisphosphonate drug Risedronic Acid. Unlike its parent compound, this compound lacks the hydroxyl group at the C1 position of the phosphonate backbone. This structural difference necessitates a distinct synthetic approach. This technical guide outlines a feasible synthesis pathway for this compound, based on established methodologies for the preparation of non-hydroxylated geminal bisphosphonates. The proposed route involves the alkylation of a methylene bisphosphonate ester followed by hydrolysis. Detailed experimental protocols, drawn from analogous reactions, are provided to facilitate its practical implementation in a laboratory setting. Quantitative data from related syntheses are summarized to provide expected benchmarks for yield and reaction conditions.

Introduction

Risedronic Acid, a potent inhibitor of bone resorption, is widely used in the treatment of osteoporosis and other bone-related disorders. During its synthesis and storage, various related substances can be formed, one of which is this compound, also known as Risedronate Impurity E. The absence of the C1-hydroxyl group in this compound can impact its biological activity and binding affinity to bone mineral. Therefore, the ability to synthesize this compound is crucial for analytical purposes, such as its use as a reference standard in quality control of Risedronate sodium, and for further pharmacological evaluation.

This guide details a plausible and practical synthetic pathway to this compound. The core of the proposed synthesis is the formation of the carbon-carbon bond between the pyridinylmethyl moiety and the geminal bisphosphonate group.

Proposed Synthesis Pathway

The most direct and viable route for the synthesis of this compound involves a two-step process:

-

Alkylation: Nucleophilic substitution reaction between the carbanion of tetraethyl methylenebisphosphonate and a suitable 3-(halomethyl)pyridine.

-

Hydrolysis: Conversion of the resulting tetraethyl [2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) ester to this compound by acidic hydrolysis.

This approach avoids the direct phosphonylation of a carboxylic acid, a common method for preparing α-hydroxy bisphosphonates like Risedronic Acid, thereby preventing the introduction of the hydroxyl group.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous non-hydroxylated geminal bisphosphonates. Researchers should optimize these conditions for the specific synthesis of this compound.

Step 1: Synthesis of Tetraethyl [2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate)

This procedure is based on the alkylation of tetraethyl methylenebisphosphonate.

Materials:

-

Tetraethyl methylenebisphosphonate

-

3-(Chloromethyl)pyridine hydrochloride

-

Sodium hydride (NaH) 60% dispersion in mineral oil

-

Polyethylene glycol 600 (PEG-600) or another suitable aprotic solvent (e.g., DMF, THF)

-

Anhydrous diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to anhydrous PEG-600 under a nitrogen atmosphere.

-

Slowly add tetraethyl methylenebisphosphonate (1.0 equivalent) to the suspension at room temperature.

-

Stir the mixture at ambient temperature until the evolution of hydrogen gas ceases, indicating the formation of the carbanion.

-

Dissolve 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours) until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude tetraethyl [2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) by column chromatography on silica gel.

Step 2: Synthesis of this compound (Hydrolysis)

This procedure describes the hydrolysis of the tetraethyl ester to the final phosphonic acid.

Materials:

-

Tetraethyl [2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate)

-

Concentrated hydrochloric acid (e.g., 6 M HCl)

Procedure:

-

To a round-bottom flask containing the purified tetraethyl [2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) from Step 1, add an excess of concentrated hydrochloric acid.

-

Heat the mixture at reflux for several hours (e.g., 12 hours) to ensure complete hydrolysis of the four ester groups.

-

Cool the reaction mixture to room temperature.

-

Remove the volatile components (water and excess HCl) under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the synthesis of analogous non-hydroxylated geminal bisphosphonates via alkylation of tetraethyl methylenebisphosphonate, which can serve as a reference for the synthesis of this compound.

| Parameter | Value/Range | Reference |

| Alkylation Step | ||

| Molar Ratio (NaH : Bisphosphonate : Alkyl Halide) | 1.1 : 1.0 : 1.0 | [1] |

| Reaction Solvent | PEG-600 | [1] |

| Reaction Temperature | Ambient | [1] |

| Reaction Time | 2 hours | [1] |

| Yield | 70-95% (for analogous compounds) | [1] |

| Hydrolysis Step | ||

| Reagent | 6 M HCl | |

| Reaction Temperature | Reflux | |

| Reaction Time | 12 hours | |

| Yield | Typically high (quantitative) |

Logical Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

References

The Core Mechanism of Risedronic Acid in Bone Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risedronic acid, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of bone disorders characterized by excessive bone resorption, such as osteoporosis. Its therapeutic efficacy is rooted in a highly specific molecular mechanism targeting osteoclasts, the primary cells responsible for bone breakdown. This technical guide provides a comprehensive overview of the mechanism of action of risedronic acid in bone cells, with a focus on its effects on osteoclasts, osteoblasts, and osteocytes. It includes quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways to support further research and drug development in this field.

A note on terminology: This document uses the standard scientific term "risedronic acid" or "risedronate." The term "deoxy risedronic acid" is not a standard chemical or pharmacological designation and is likely a misnomer.

Primary Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase in Osteoclasts

The principal mechanism of action of risedronic acid is the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway within osteoclasts.[1][2][3][4] This pathway is essential for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These molecules are vital for the post-translational modification process known as prenylation, which attaches them to small GTP-binding proteins like Ras, Rho, and Rac.[4]

Proper prenylation is crucial for the subcellular localization and function of these GTPases, which in turn regulate key osteoclast activities including cytoskeletal organization, ruffled border formation, and vesicular trafficking – all of which are indispensable for bone resorption.[4] By inhibiting FPPS, risedronic acid disrupts these processes, leading to osteoclast inactivation, apoptosis, and a significant reduction in bone resorption.[2][5]

Quantitative Data: Inhibition of Farnesyl Pyrophosphate Synthase

The potency of risedronic acid's inhibitory effect on FPPS has been quantified through IC50 measurements. The following table summarizes the IC50 values for human FPPS.

| Bisphosphonate | Initial IC50 (nM) | Final IC50 (nM) (after 10 min preincubation) |

| Risedronate | 360 - 450 | 5.7 |

| Zoledronate | 360 - 450 | 4.1 |

| Ibandronate | 1000 | 25 |

| Alendronate | 2250 | 260 |

| Pamidronate | 1900 | 353 |

Data sourced from studies on human farnesyl pyrophosphate synthase.[1]

Downstream Signaling Consequences in Osteoclasts

The inhibition of FPPS by risedronic acid triggers a cascade of downstream effects that ultimately impair osteoclast function and survival.

Disruption of the RANKL-RANK Signaling Pathway

Risedronic acid has been shown to suppress osteoclast differentiation mediated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2][6] This interference occurs, in part, through the significant inhibition of the expression of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which are essential for osteoclastogenesis.[2][6]

Induction of Osteoclast Apoptosis

A key consequence of FPPS inhibition is the induction of osteoclast apoptosis, or programmed cell death.[2][5] Studies have demonstrated a 4- to 24-fold increase in the proportion of osteoclasts undergoing apoptosis following treatment with risedronate.[2] This pro-apoptotic effect is linked to the disruption of the ERK/Bim axis and the Akt pathway.[7]

Visualization of the Core Signaling Pathway

Caption: Risedronic acid inhibits FPPS, disrupting the mevalonate pathway and leading to osteoclast dysfunction and apoptosis.

Effects of Risedronic Acid on Osteoblasts and Osteocytes

While the primary target of risedronic acid is the osteoclast, evidence suggests it also influences osteoblasts and osteocytes, contributing to its overall effect on bone metabolism.

Modulation of Osteoblast Activity

The effects of risedronic acid on osteoblasts appear to be dose-dependent.[1] High concentrations may suppress osteoblast differentiation, as indicated by reduced formation of mineralized nodules and decreased mRNA expression of markers like bone sialoprotein and osteocalcin.[8] However, other studies suggest that at lower concentrations, risedronate may enhance osteoblast proliferation and differentiation.[1]

Quantitative Data: Effects on Bone Turnover Markers

Clinical studies have quantified the effect of risedronate on bone turnover markers, reflecting its net impact on bone resorption and formation.

| Bone Turnover Marker | Treatment Duration | Percentage Decrease from Baseline |

| Bone Alkaline Phosphatase (Bone ALP) | 3 months | 22.1% |

| Bone Alkaline Phosphatase (Bone ALP) | 6 months | 46.5% |

| C-terminal telopeptide of type I collagen (CTX) | 3 months | 47.6% |

| C-terminal telopeptide of type I collagen (CTX) | 6 months | 62.9% |

Data from a study comparing daily and weekly risedronate administration in postmenopausal women.

Protection of Osteocytes from Apoptosis

Risedronic acid has been shown to protect osteocytes from apoptosis. This is a significant finding, as osteocyte apoptosis is an early event in bone loss, and their survival is crucial for maintaining bone quality and strength.

Experimental Protocols

Osteoclast Resorption Pit Assay

This assay is fundamental for assessing the functional capacity of osteoclasts to resorb bone and for evaluating the efficacy of inhibitory compounds like risedronic acid.

Methodology:

-

Preparation of Bone Slices/Calcium Phosphate-Coated Plates:

-

Sterilize dentin or bone slices using UV irradiation.

-

Alternatively, prepare calcium phosphate-coated 96-well plates.

-

-

Osteoclast Culture:

-

Isolate osteoclast precursors from bone marrow or peripheral blood.

-

Culture these precursors on the prepared substrates in the presence of M-CSF and RANKL to induce osteoclast differentiation.

-

-

Treatment with Risedronic Acid:

-

Introduce risedronic acid at various concentrations to the osteoclast cultures.

-

-

Termination and Staining:

-

After the desired incubation period (typically 7-14 days), terminate the culture.

-

Remove cells from the bone/dentin slices.

-

Stain the resorbed pits with toluidine blue or visualize them on calcium phosphate-coated plates.

-

-

Quantification:

-

Capture images of the resorption pits using light microscopy.

-

Quantify the number, area, and depth of the pits using image analysis software (e.g., ImageJ).

-

Visualization of Osteoclast Resorption Pit Assay Workflow

Caption: Workflow for the osteoclast resorption pit assay to quantify the inhibitory effects of risedronic acid.

TUNEL Assay for Osteocyte Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.

Methodology:

-

Sample Preparation:

-

Fix bone tissue samples in 4% paraformaldehyde and embed in paraffin.

-

Cut thin sections and mount them on slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol.

-

-

Permeabilization:

-

Treat the sections with proteinase K to allow enzyme access to the cell nuclei.

-

-

TUNEL Reaction:

-

Incubate the sections with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

-

Detection:

-

If using biotin-dUTP, apply a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogenic substrate (e.g., DAB) to visualize apoptotic nuclei (typically brown).

-

If using a fluorescently labeled dUTP, visualize the apoptotic nuclei directly using a fluorescence microscope.

-

-

Counterstaining and Analysis:

-

Counterstain with a nuclear stain (e.g., hematoxylin or DAPI) to visualize all cell nuclei.

-

Quantify the percentage of TUNEL-positive (apoptotic) osteocytes.

-

Western Blot for RhoA and Rac1 Activation

This protocol allows for the assessment of the activation state of small GTPases like RhoA and Rac1, which are downstream of the mevalonate pathway.

Methodology:

-

Cell Lysis:

-

Lyse osteoclasts treated with or without risedronic acid in a buffer that preserves protein integrity and activity.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Pull-Down Assay for Activated GTPases:

-

Incubate the cell lysates with a GST-fusion protein containing the Rho-binding domain (RBD) of a downstream effector (e.g., Rhotekin for RhoA, PAK for Rac1) coupled to glutathione-agarose beads. Only the active, GTP-bound form of the GTPase will bind to the RBD.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

-

SDS-PAGE and Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for RhoA or Rac1.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analyze the band intensity to determine the relative amount of activated RhoA or Rac1. A parallel Western blot of total cell lysates should be performed to determine the total amount of each GTPase.

-

Conclusion

The mechanism of action of risedronic acid in bone cells is multifaceted, with its primary and most potent effect being the inhibition of farnesyl pyrophosphate synthase in osteoclasts. This leads to a disruption of the mevalonate pathway, impaired osteoclast function, and induction of apoptosis, ultimately resulting in a powerful anti-resorptive effect. Furthermore, risedronic acid's influence on osteoblasts and its protective effect on osteocytes contribute to its overall therapeutic benefit in bone disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate roles of risedronic acid and to explore novel therapeutic strategies targeting bone cell metabolism.

References

- 1. Dose-dependent differential effects of risedronate on gene expression in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Risedronate directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinguishing the proapoptotic and antiresorptive functions of risedronate in murine osteoclasts: role of the Akt pathway and the ERK/Bim axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of risedronate on osteoblast differentiation, expression of receptor activator of NF-κB ligand and apoptosis in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rac1-dependent regulation of osteoclast and osteoblast differentiation by developmentally regulated GTP-binding 2 - PMC [pmc.ncbi.nlm.nih.gov]

Deoxy Risedronic Acid: A Technical Overview and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Deoxy Risedronic Acid, a close structural analog of the well-established bisphosphonate, Risedronic Acid. Due to the limited publicly available data on this compound, this document leverages the extensive research on Risedronic Acid and the broader understanding of bisphosphonate structure-activity relationships to infer its properties and potential biological activities. This guide covers the known chemical information of this compound, its presumed synthesis, and a detailed comparative analysis with Risedronic Acid, focusing on the critical role of the R1 hydroxyl group. Furthermore, it outlines hypothetical experimental protocols for its comprehensive evaluation and visualizes key concepts through diagrams. This document serves as a foundational resource for researchers interested in the exploration and potential development of this and other novel bisphosphonate compounds.

Introduction to Risedronic Acid: A Reference Point

Risedronic acid, a potent nitrogen-containing bisphosphonate, was discovered by scientists at Procter & Gamble and has been a cornerstone in the treatment of osteoporosis and other bone-related diseases.[1][2] It was patented in 1984 and received medical approval in 1998.[2] Like other bisphosphonates, its therapeutic effect stems from its high affinity for bone mineral and its ability to inhibit osteoclast-mediated bone resorption.[3]

The mechanism of action for nitrogen-containing bisphosphonates like risedronate involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[3][4] This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, ultimately leading to a reduction in bone resorption.

This compound: Structure and Synthesis

This compound, also known as Risedronate Related Compound C, is a structural analog of Risedronic Acid.[5][6] The primary distinction between the two molecules lies in the substituent at the R1 position of the phosphonate-carbon-phosphonate backbone. While Risedronic Acid possesses a hydroxyl (-OH) group at this position, this compound has a hydrogen atom.[7]

Table 1: Comparison of Physicochemical Properties

| Property | Risedronic Acid | This compound | Reference |

| Chemical Formula | C7H11NO7P2 | C7H11NO6P2 | [8],[9] |

| Molecular Weight | 283.11 g/mol | 267.11 g/mol | [8],[9] |

| R1 Substituent | Hydroxyl (-OH) | Hydrogen (-H) | [7] |

Postulated Synthesis of this compound

While specific synthesis methods for this compound are not widely published, a plausible route can be inferred from the established synthesis of Risedronic Acid. The synthesis of Risedronic acid often involves the reaction of 3-pyridylacetic acid with phosphorous acid and a phosphorus halide, such as phosphorus trichloride, in a suitable solvent.[10][11][12]

A likely synthesis for this compound would involve a similar approach, potentially with modifications to prevent the hydroxylation at the R1 position.

Structure-Activity Relationship: The Significance of the R1 Hydroxyl Group

The structural difference between Risedronic Acid and its deoxy analog has significant implications for their biological activity, primarily concerning their affinity for bone mineral.

-

Bone Mineral Affinity: The hydroxyl group at the R1 position, in conjunction with the two phosphonate groups, is crucial for the high binding affinity of bisphosphonates to hydroxyapatite, the mineral component of bone.[1][13] The absence of this hydroxyl group in this compound is expected to markedly reduce its affinity for bone mineral.[13]

-

Antiresorptive Potency: While the R2 side chain is the primary determinant of a bisphosphonate's antiresorptive potency, the R1 substituent also plays a role.[14] Studies on risedronate analogs have shown that the removal of the R1 hydroxyl group can lead to a decrease in the final inhibition of FPPS, even though the initial inhibition might be slightly increased.[7]

Hypothetical Biological Activity and Signaling Pathway

Assuming this compound retains some ability to enter osteoclasts, it would likely follow the same intracellular signaling pathway as Risedronic Acid, albeit with potentially different efficacy due to altered cellular uptake and enzyme inhibition kinetics.

Caption: Postulated intracellular signaling pathway of this compound in osteoclasts.

Proposed Experimental Protocols for Characterization

To fully elucidate the properties and biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed, hypothetical protocols based on standard methods for evaluating bisphosphonates.

In Vitro Assays

5.1.1. Hydroxyapatite Binding Assay

-

Objective: To quantify the binding affinity of this compound to bone mineral in comparison to Risedronic Acid.

-

Methodology:

-

Prepare synthetic hydroxyapatite (HA) crystals.

-

Incubate HA crystals with varying concentrations of this compound and Risedronic Acid for a defined period.

-

Separate the HA crystals from the solution by centrifugation.

-

Quantify the amount of unbound bisphosphonate in the supernatant using a suitable analytical method (e.g., HPLC).

-

Calculate the amount of bound bisphosphonate and determine the binding affinity (e.g., Kd).

-

5.1.2. FPPS Enzyme Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of this compound on farnesyl pyrophosphate synthase.

-

Methodology:

-

Use a commercially available recombinant human FPPS enzyme.

-

Perform the enzyme assay in the presence of varying concentrations of this compound and Risedronic Acid.

-

Measure the enzyme activity by quantifying the formation of farnesyl pyrophosphate (FPP) from its substrates, isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP).

-

Calculate the IC50 value for each compound.

-

5.1.3. Osteoclast Resorption Pit Assay

-

Objective: To assess the effect of this compound on the bone-resorbing activity of mature osteoclasts.

-

Methodology:

-

Culture primary osteoclasts or an osteoclast-like cell line on bone or dentine slices.

-

Treat the cells with different concentrations of this compound and Risedronic Acid.

-

After a suitable incubation period, remove the cells and visualize the resorption pits by staining (e.g., with toluidine blue) or using scanning electron microscopy.

-

Quantify the area of resorption pits to determine the inhibitory effect of the compounds.

-

In Vivo Studies

5.2.1. Ovariectomized (OVX) Rat Model of Osteoporosis

-

Objective: To evaluate the in vivo efficacy of this compound in preventing bone loss in a model of postmenopausal osteoporosis.

-

Methodology:

-

Surgically ovariectomize female Sprague-Dawley rats to induce estrogen deficiency and subsequent bone loss.

-

Administer this compound, Risedronic Acid, or a vehicle control to different groups of OVX rats for a specified duration.

-

At the end of the treatment period, collect bone samples (e.g., femur, lumbar vertebrae).

-

Analyze bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA).

-

Perform micro-computed tomography (µCT) to assess bone microarchitecture (e.g., bone volume/total volume, trabecular number, trabecular thickness).

-

Conduct biomechanical testing to determine bone strength.

-

References

- 1. Bisphosphonates: structure-activity relations from a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Risedronic acid - Wikipedia [en.wikipedia.org]

- 3. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Risedronate Sodium | C7H10NNaO7P2 | CID 4194514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]

- 11. WO2009034580A1 - Improved process for the preparation of risedronate sodium hemipentahydrate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Binding and antiresorptive properties of heterocycle-containing bisphosphonate analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Deoxy Risedronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxy Risedronic Acid, also known as Risedronate Related Compound C or Risedronate EP Impurity E, is a notable bisphosphonate and a close structural analog of Risedronic Acid.[1][2][3][4][5] As an impurity and related substance of the widely used osteoporosis drug, Risedronate, a thorough understanding of its physicochemical properties is paramount for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its anticipated mechanism of action based on its structural class.

Chemical and Physical Properties

Table 1: Summary of Physicochemical Properties

| Property | This compound | Risedronic Acid (for comparison) |

| Chemical Structure | (1-phosphono-2-pyridin-3-ylethyl)phosphonic acid[6] | (1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid[7] |

| Molecular Formula | C₇H₁₁NO₆P₂[2][3][8] | C₇H₁₁NO₇P₂[7] |

| Molecular Weight | 267.11 g/mol [2][3][8] | 283.11 g/mol [7] |

| Physical Description | Solid powder[5] | Solid[7] |

| Melting Point | Data not available | 252-262 °C[7] |

| pKa (Dissociation Constants) | Data not available | pKa1 ≈ 2.9 (phosphoric acid moiety)[7]pKa2 ≈ 7 (phosphoric acid moiety)[7] |

| Aqueous Solubility | Data not available | Miscible in water[7] |

| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, DMSO[5] | Insoluble in DMSO[9] |

| LogP (Octanol-Water Partition Coefficient) | XLogP3 (Computed): -2.4[6] | log Kow (Estimated): -0.29[7] |

| CAS Number | 75755-10-1[2][5] | 105462-24-6[7] |

Mechanism of Action: Inhibition of the Mevalonate Pathway

As a nitrogen-containing bisphosphonate, this compound is anticipated to share the same mechanism of action as other drugs in its class, such as Risedronic Acid. This primary mechanism involves the inhibition of farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway.[10] This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins in osteoclasts.

The inhibition of FPP synthase leads to a disruption of normal osteoclast function, including their bone-resorbing activity, and can ultimately induce osteoclast apoptosis.[10] This targeted action on osteoclasts is the basis for the therapeutic effects of bisphosphonates in treating bone disorders like osteoporosis.

Below is a diagram illustrating the inhibition of the mevalonate pathway by nitrogen-containing bisphosphonates.

Caption: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) in the Mevalonate Pathway by this compound.

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of bisphosphonates like this compound.

Determination of pKa by Potentiometric Titration

This protocol is adapted from methods used for other bisphosphonates, such as alendronate.[11]

Objective: To determine the acid dissociation constants (pKa values) of this compound in an aqueous solution.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Preparation of the Sample Solution: Accurately weigh a sufficient amount of this compound to prepare a solution of known concentration (e.g., 10⁻⁴ M). Dissolve the compound in deionized water. To determine all pKa values, the initial pH of the solution may need to be adjusted to the acidic range (e.g., pH 1.8-2.0) using 0.1 M HCl.[3] A constant ionic strength is maintained throughout the titration by adding a background electrolyte such as 0.15 M KCl.[3]

-

Titration: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value. Continue the titration until the pH reaches a desired endpoint (e.g., pH 12-12.5).[3]

-

Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the curve. Alternatively, the inflection points of the first derivative of the titration curve can be used to determine the equivalence points, from which the pKa values can be calculated.

Workflow Diagram for pKa Determination:

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. store.usp.org [store.usp.org]

- 5. This compound | 75755-10-1 - Coompo [coompo.com]

- 6. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Risedronate Sodium | C7H10NNaO7P2 | CID 4194514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Determination of pKa values of alendronate sodium in aqueous solution by piecewise linear regression based on acid-base potentiometric titration - PMC [pmc.ncbi.nlm.nih.gov]

Deoxy Risedronic Acid: An In-depth Technical Guide to a Key Risedronate Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Deoxy Risedronic Acid, a known impurity in the active pharmaceutical ingredient (API) Risedronate. This document delves into the chemical identity, analytical detection, and regulatory context of this impurity, offering valuable insights for professionals engaged in the research, development, and quality control of Risedronate-based therapeutics.

Introduction to Risedronate and its Impurities

Risedronate, a potent pyridinyl bisphosphonate, is a widely prescribed medication for the treatment of osteoporosis and other bone-related disorders.[1][2] Its therapeutic effect lies in its ability to inhibit osteoclast-mediated bone resorption.[1] As with any pharmaceutical compound, the purity of the Risedronate API is critical to its safety and efficacy. The manufacturing process and subsequent storage can lead to the formation of related substances, or impurities, which must be carefully controlled and monitored.

One such impurity is this compound. This guide focuses specifically on this compound, providing a detailed examination of its characteristics and the methodologies for its control.

Chemical Identity of this compound

This compound is recognized by various nomenclature systems and pharmacopeias. It is crucial to understand its different designations to ensure accurate identification and reporting.

| Attribute | Information | Citation |

| Systematic Name | (2-(Pyridin-3-yl)ethylidene)bis(phosphonic acid) | [3] |

| Synonyms | Risedronate Related Compound C (USP), Risedronate EP Impurity E | [3][4] |

| CAS Number | 75755-10-1 | [4][5] |

| Molecular Formula | C₇H₁₁NO₆P₂ | [3][4] |

| Molecular Weight | 267.11 g/mol | [3][4] |

Below are the chemical structures of Risedronate and this compound for comparison.

As the name "Deoxy" suggests, the primary structural difference is the absence of the hydroxyl group on the C1 carbon of the ethylidene-bis(phosphonic acid) backbone in this compound compared to Risedronate.

Formation Pathways

The precise mechanisms leading to the formation of this compound as an impurity in Risedronate are not extensively detailed in publicly available literature. However, based on the known synthesis of Risedronate, it is plausible that this impurity can arise from two main routes: as a byproduct during the synthesis of the API or as a degradation product.

The synthesis of Risedronate typically involves the reaction of 3-pyridylacetic acid with phosphorous acid and a phosphitylating agent such as phosphorus trichloride. Incomplete hydroxylation at the C1 position during the reaction or subsequent processing could potentially lead to the formation of this compound.

Analytical Methodologies for Detection and Quantification

The control of impurities is a critical aspect of quality control for any API. Pharmacopeias such as the United States Pharmacopeia (USP) provide validated analytical methods for the determination of Risedronate and its related compounds.

United States Pharmacopeia (USP) Method

The USP monograph for Risedronate Sodium tablets outlines an ion chromatography (IC) method for the assay and impurity testing.[9] This method is capable of separating Risedronate from its known impurities, including Risedronate Related Compound C (this compound).[9]

Experimental Protocol: USP Ion Chromatography Method

The following is a summary of the chromatographic conditions typically employed for the analysis of Risedronate and its impurities as per the principles outlined in the USP.

| Parameter | Condition |

| Column | Anion-exchange column (e.g., Dionex IonPac™ AS7 or equivalent) |

| Mobile Phase | An aqueous solution of a chelating agent (e.g., EDTA) and a buffer to maintain an alkaline pH. |

| Detection | UV spectrophotometry at a specified wavelength. |

| Flow Rate | Typically around 1.0 mL/min. |

| Injection Volume | Standardized volume suitable for the concentration of the sample. |

| Temperature | Controlled room temperature or as specified in the monograph. |

System Suitability: The method includes system suitability parameters to ensure the performance of the chromatographic system. This typically involves the analysis of a solution containing both Risedronate and its related compounds to demonstrate adequate resolution between the peaks.

Regulatory Context and Acceptance Criteria

The control of pharmaceutical impurities is governed by international guidelines, primarily those from the International Council for Harmonisation (ICH). The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively.[10][11]

Impurity Thresholds:

The ICH guidelines establish thresholds for impurities based on the maximum daily dose of the drug. These thresholds are:

-

Reporting Threshold: The level above which an impurity must be reported.

-

Identification Threshold: The level above which the structure of an impurity must be confirmed.

-

Qualification Threshold: The level above which an impurity's safety must be established through toxicological studies.

While specific acceptance criteria for this compound in Risedronate are defined in the respective pharmacopeial monographs and drug master files, they generally align with the principles of the ICH guidelines. For a new drug substance, an impurity at a level of 0.10% or higher would typically require identification.

Quantitative Data:

Detailed quantitative data on the typical levels of this compound in commercial Risedronate batches are proprietary to the manufacturers. However, the limits for specified and unspecified impurities are tightly controlled to ensure patient safety.

Toxicological and Pharmacological Profile

There is a lack of publicly available data on the specific pharmacological or toxicological effects of this compound. As an impurity, it is generally assumed to be devoid of the therapeutic activity of the parent compound, Risedronate.

In the absence of specific toxicological data, the qualification of this impurity would rely on the levels observed in the drug substance batches used in clinical and non-clinical safety studies. If the levels in commercial batches are at or below the levels in these "qualified" batches, no further toxicological studies are typically required.

For new impurities or those exceeding qualified levels, a toxicological risk assessment is necessary. This may involve in silico (computer-based) toxicity predictions or, if warranted, in vitro or in vivo studies.[12][13][14] A GHS classification from one company suggests that this compound is suspected of damaging fertility or the unborn child.[4]

Conclusion

This compound is a well-characterized impurity of Risedronate, designated as Risedronate Related Compound C in the USP. Its formation is likely a result of side reactions during synthesis or degradation of the API. Robust analytical methods, such as the ion chromatography method outlined in the USP, are in place for its effective detection and quantification.

While specific data on its formation pathways and toxicological profile are limited in the public domain, the control of this compound, like all pharmaceutical impurities, is managed through a stringent regulatory framework established by the ICH and national pharmacopeias. This ensures that the levels of this and other impurities in the final drug product are well below those that would pose a risk to patient safety. Further research into the specific biological activity and formation mechanisms of this compound would be beneficial for a more complete understanding of this impurity.

References

- 1. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Risedronic acid - Wikipedia [en.wikipedia.org]

- 3. GSRS [precision.fda.gov]

- 4. This compound | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.usp.org [store.usp.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ema.europa.eu [ema.europa.eu]

- 12. pozescaf.com [pozescaf.com]

- 13. In silico prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Deoxy Risedronic Acid: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxy Risedronic Acid, also known as Risedronate Impurity E or USP Risedronate Related Compound C, is a close structural analog of Risedronic Acid, a potent nitrogen-containing bisphosphonate widely used in the treatment of osteoporosis and other bone-related disorders.[1][2][3][4] this compound is primarily recognized as a process impurity in the synthesis of Risedronic Acid.[2][5] Its defining structural feature is the absence of the hydroxyl group at the R1 position of the phosphonate backbone, a modification that significantly influences its biological activity.[6][7] This technical guide explores the potential research applications of this compound, stemming from its unique structural and functional characteristics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | (1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | [4] |

| Synonyms | This compound, Risedronate Impurity E, USP Risedronate Related Compound C, (2-(Pyridin-3-yl)ethylidene)bis(phosphonic acid) | [1][2][3][4] |

| CAS Number | 75755-10-1 | [1][2][3][4] |

| Molecular Formula | C₇H₁₁NO₆P₂ | [1][2][3][4] |

| Molecular Weight | 267.11 g/mol | [1][2][3][4] |

Mechanism of Action and Biological Activity

The primary molecular target of nitrogen-containing bisphosphonates like risedronate is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[8] Inhibition of FPPS in osteoclasts disrupts the synthesis of isoprenoid lipids, which are essential for the post-translational modification of small GTPase signaling proteins. This ultimately leads to osteoclast inactivation and apoptosis, thereby reducing bone resorption.[8]

The hydroxyl group at the R1 position of bisphosphonates is known to be crucial for their high affinity to bone mineral and contributes to their potent antiresorptive activity.[6][7] The absence of this hydroxyl group in this compound results in altered inhibitory kinetics against FPPS. Studies on structure-activity relationships of bisphosphonates have shown that analogs lacking the R1 hydroxyl group, such as this compound, exhibit a higher initial inhibition of FPPS but a decreased final, steady-state inhibition compared to their hydroxylated counterparts. This suggests that while this compound can bind to the active site of FPPS, the stability of the enzyme-inhibitor complex is compromised in the long term.

Potential Research Applications

The unique characteristics of this compound open up several avenues for research:

Tool for Studying FPPS Inhibition Kinetics

Given its altered inhibition profile, this compound can serve as a valuable tool to probe the kinetics of FPPS inhibition. By comparing its effects with that of risedronic acid, researchers can dissect the role of the R1 hydroxyl group in the initial binding and subsequent stabilization of the enzyme-inhibitor complex. Such studies can provide deeper insights into the molecular interactions governing bisphosphonate potency and duration of action.

Negative Control in Bone Resorption Studies

Due to its likely reduced overall antiresorptive potency compared to risedronic acid, this compound could be employed as a negative or weaker control in in vitro and in vivo studies of bone resorption. This would help to delineate the specific contributions of the R1 hydroxyl group to the overall therapeutic efficacy of nitrogen-containing bisphosphonates.

Analytical Reference Standard

As a known impurity of risedronic acid, this compound is essential as a certified reference standard for the quality control of pharmaceutical preparations of risedronate.[2][9] Its use is critical in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure the purity and safety of the final drug product.[9]

Scaffold for Novel Drug Development

The bisphosphonate backbone of this compound can be used as a scaffold for the synthesis of novel compounds with modified biological activities. By retaining the core structure responsible for targeting bone tissue and inhibiting FPPS, medicinal chemists can introduce various functional groups to modulate potency, selectivity, or pharmacokinetic properties. This could lead to the development of new therapeutic agents for bone diseases or even for other conditions where the mevalonate pathway is implicated, such as certain cancers.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activity of this compound.

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound on FPPS.

Materials:

-

Recombinant human FPPS enzyme

-

Geranyl pyrophosphate (GPP)

-

[¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

This compound and Risedronic Acid (as a positive control)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Methodology:

-

Prepare serial dilutions of this compound and Risedronic Acid in the assay buffer.

-

In a microplate, add the FPPS enzyme to each well containing the assay buffer.

-

Add the different concentrations of the test compounds (this compound and Risedronic Acid) to the wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of GPP and [¹⁴C]-IPP to each well.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Extract the radiolabeled product, farnesyl pyrophosphate (FPP), using an organic solvent (e.g., hexane).

-

Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compounds relative to a control without any inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Osteoclast Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of osteoclasts from precursor cells.

Materials:

-

Murine bone marrow macrophages (BMMs) or RAW 264.7 cells

-

Alpha-MEM supplemented with 10% FBS and antibiotics

-

Macrophage colony-stimulating factor (M-CSF)

-

Receptor activator of nuclear factor-κB ligand (RANKL)

-

This compound and Risedronic Acid

-

Tartrate-resistant acid phosphatase (TRAP) staining kit

-

Microscope

Methodology:

-

Seed BMMs or RAW 264.7 cells in a multi-well plate at an appropriate density.

-

Culture the cells in the presence of M-CSF (for BMMs) for 2-3 days.

-

Induce osteoclast differentiation by adding RANKL to the culture medium.

-

Simultaneously, treat the cells with various concentrations of this compound or Risedronic Acid. Include a vehicle-treated control group.

-

Culture the cells for 4-6 days, replacing the medium with fresh medium containing the respective treatments every 2 days.

-

After the incubation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells for TRAP activity according to the manufacturer's instructions.

-

Under a microscope, identify and count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei), which are considered mature osteoclasts.

-

Analyze the dose-dependent effect of this compound on osteoclast differentiation.

Bone Resorption Pit Assay

Objective: To evaluate the effect of this compound on the resorptive activity of mature osteoclasts.

Materials:

-

Dentine or bone slices

-

Mature osteoclasts (generated as described in section 5.2)

-

Alpha-MEM supplemented with 10% FBS and antibiotics

-

This compound and Risedronic Acid

-

Toluidine blue stain

-

Light microscope with imaging software

Methodology:

-

Place sterile dentine or bone slices in the wells of a multi-well plate.

-

Seed mature osteoclasts onto the slices.

-

Allow the osteoclasts to adhere to the slices for a few hours.

-

Treat the cells with various concentrations of this compound or Risedronic Acid. Include a vehicle-treated control group.

-

Culture the cells for 24-48 hours to allow for bone resorption.

-

Remove the cells from the slices by sonication or with a soft brush.

-

Stain the slices with toluidine blue to visualize the resorption pits.

-

Capture images of the resorption pits using a light microscope.

-

Quantify the total area of resorption pits per slice using image analysis software.

-

Analyze the dose-dependent inhibitory effect of this compound on bone resorption.

Conclusion

This compound, while primarily known as an impurity in the synthesis of risedronate, possesses unique biochemical properties that make it a valuable tool for research in the field of bone biology and drug development. Its altered kinetics of FPPS inhibition provide a unique opportunity to study the structure-activity relationships of bisphosphonates in greater detail. Furthermore, its utility as an analytical reference standard is indispensable for ensuring the quality and safety of risedronate-based therapeutics. The potential for this compound to serve as a scaffold for the development of novel drugs further underscores its importance to the scientific community. The experimental protocols provided in this guide offer a starting point for researchers to explore and harness the potential of this intriguing molecule.

References

- 1. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Synthesis of phosphonic acid derivatized bipyridine ligands and their ruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. The novel cytotoxic polybisphosphonate osteodex decreases bone resorption by enhancing cell death of mature osteoclasts without affecting osteoclastogenesis of RANKL-stimulated mouse bone marrow macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo effects of bisphosphonates on the osteoclast mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectrophotometric Determination of Risedronate in Pharmaceutical Formulations via Complex Formation with Cu (II) Ions: Application to Content Uniformity Testing - PMC [pmc.ncbi.nlm.nih.gov]

Deoxy Risedronic Acid (CAS No. 75755-10-1): A Technical Guide for Drug Development Professionals

An In-depth Review of Risedronate Related Compound C

This technical guide provides a comprehensive overview of Deoxy Risedronic Acid, a known impurity and related compound of the bisphosphonate drug, Risedronate. Identified in pharmacopeias as Risedronate Related Compound C or Impurity E, this document serves as a critical resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of Risedronate.

Chemical and Physical Properties

This compound is the deoxy analogue of Risedronic Acid, lacking the hydroxyl group at the C-1 position of the ethylidene bisphosphonate structure. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 75755-10-1 | [1][2] |

| Molecular Formula | C₇H₁₁NO₆P₂ | [1][2] |

| Molecular Weight | 267.11 g/mol | [1][2] |

| IUPAC Name | [2-(pyridin-3-yl)ethylidene]bis(phosphonic acid) | [1] |

| Synonyms | Risedronate Related Compound C, Risedronate Impurity E, (2-(Pyridin-3-yl)ethylidene)bis(phosphonic acid) | [1][2] |

| Appearance | Solid | [3] |

| SMILES | C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O | [1] |

| InChI Key | KZMOFWIRXNQJET-UHFFFAOYSA-N | [1] |

Context of Formation in Risedronate Synthesis

This compound is not typically synthesized as a primary therapeutic agent but arises as an impurity during the manufacturing of Risedronate. The synthesis of Risedronate generally involves the reaction of 3-pyridylacetic acid with phosphorous acid and a dehydrating agent. The formation of the deoxy impurity likely occurs when the hydroxylation at the geminal carbon of the bisphosphonate is incomplete.

References

Methodological & Application

Illuminating Bone Biology: Synthesis of Deoxy Risedronic Acid Fluorescent Probes

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs widely used in the treatment of bone diseases such as osteoporosis and Paget's disease. Their mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, which is crucial for the function and survival of bone-resorbing osteoclasts. To better understand the biodistribution, cellular uptake, and in vivo efficacy of these drugs, fluorescently labeled analogs have been developed as powerful imaging tools. Deoxy risedronic acid, a lower-affinity analog of the potent N-BP risedronate, provides a valuable tool for comparative studies on the influence of bone mineral binding affinity on drug distribution and cellular penetration.

This document provides detailed application notes and protocols for the synthesis and characterization of this compound fluorescent probes. The primary synthetic strategy employed is the "magic linker" approach, which utilizes an epoxide-based linker to conjugate a fluorescent dye to the pyridyl nitrogen of the bisphosphonate without compromising its biological activity.[1][2][3]

Quantitative Data Presentation

The selection of a fluorescent probe is dictated by the specific experimental requirements, including the desired excitation and emission wavelengths and the required bone mineral affinity. The following table summarizes the key quantitative data for a selection of fluorescent probes based on risedronate and its analogs, including this compound (dRIS). The data is compiled from a comprehensive study that created a versatile toolkit of fluorescent bisphosphonate probes.[2]

| Parent Compound | Fluorescent Dye | Abbreviation | λ_abs (nm) | λ_em (nm) | Relative HAP Affinity |

| Risedronate (RIS) | 5(6)-Carboxyfluorescein | 5(6)-FAM-RIS | 498 | 521 | 1.00 ± 0.04 |

| Deoxy Risedronate (dRIS) | 5(6)-Carboxyfluorescein | 5(6)-FAM-dRIS | 498 | 521 | 0.83 ± 0.05 |

| Risedronate (RIS) | 5(6)-Carboxytetramethylrhodamine | 5(6)-ROX-RIS | 555 | 578 | 1.12 ± 0.06 |

| Deoxy Risedronate (dRIS) | 5(6)-Carboxytetramethylrhodamine | 5(6)-ROX-dRIS | 555 | 578 | 0.95 ± 0.07 |